6-Methylpiperidine-3-carboxamide
CAS No.: 89940-83-0
Cat. No.: VC3874101
Molecular Formula: C7H14N2O
Molecular Weight: 142.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89940-83-0 |
|---|---|
| Molecular Formula | C7H14N2O |
| Molecular Weight | 142.2 g/mol |
| IUPAC Name | 6-methylpiperidine-3-carboxamide |
| Standard InChI | InChI=1S/C7H14N2O/c1-5-2-3-6(4-9-5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10) |
| Standard InChI Key | WGGFJKKCAFNBGH-UHFFFAOYSA-N |
| SMILES | CC1CCC(CN1)C(=O)N |
| Canonical SMILES | CC1CCC(CN1)C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
-
IUPAC Name: 6-Methylpiperidine-3-carboxamide
-
Molecular Formula: C₇H₁₄N₂O
Structural Characteristics
The compound features a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted with:
Key Descriptors:
-
Hydrogen Bond Donors: 2 (amide NH₂ group).
-
Hydrogen Bond Acceptors: 2 (amide carbonyl oxygen and piperidine nitrogen).
Synthesis and Manufacturing
Catalytic Hydrogenation of Pyridine Precursors
A common method involves reducing pyridine derivatives to piperidines. For example:
-
Substrate: Methyl 6-methylpyridine-3-carboxylate.
-
Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO₂).
-
Conditions: Hydrogen gas (15–60 psi), acetic acid or methanol solvent, 40–60°C .
-
Outcome: Yields up to 95% with high stereochemical control .
Nucleophilic Substitution
Alternative routes use piperidine intermediates:
-
Step 1: React (3R,6S)-1-benzyl-6-methylpiperidine-3-amine with 4-chloropyrrolo[2,3-d]pyrimidine in N-methyl-2-pyrrolidone (NMP) or n-butanol.
-
Step 2: Catalytic debenzylation using 20% wet palladium hydroxide carbon (Pd(OH)₂/C) under hydrogen (15 psi, 45–55°C) .
-
Step 3: Aminolysis with acryloyl chloride to introduce the carboxamide group .
Key Advantages:
Physicochemical Properties
Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 103–106°C | |
| Boiling Point | 311.7°C (at 760 mmHg) | |
| logP (Partition Coefficient) | 1.25 | |
| Water Solubility | 12.7 mg/L (25°C) |
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 1.16–1.23 (m, 3H, CH₃), 1.67–1.84 (m, 4H, piperidine CH₂), 4.04–4.15 (m, 1.5H, NH), 6.54–6.56 (m, 1H, CONH₂) .
Pharmacological Applications
GP IIb/IIIa Antagonism
6-Methylpiperidine-3-carboxamide derivatives inhibit platelet aggregation by blocking fibrinogen binding to GP IIb/IIIa receptors. For example:
-
RWJ-50042 analogs show IC₅₀ values <10 nM in ADP-induced platelet aggregation assays .
-
Oral bioavailability is enhanced via glycolamide ester prodrugs (e.g., 85% absorption in rodent models) .
Neurological Therapeutics
-
Neurotransmitter Modulation: Acts as a γ-aminobutyric acid (GABA) uptake inhibitor, with Ki ≈ 200 nM in rat synaptosomes .
-
Cognitive Impairment: Improves spatial memory in Alzheimer’s disease models by 40% at 10 mg/kg/day .
Drug Delivery Optimization
-
Blood-Brain Barrier Penetration: LogBB = 0.8, enabling central nervous system targeting .
-
Controlled Release: Formulated in poly(lactic-co-glycolic acid) nanoparticles for sustained plasma concentrations (>24 hours) .
| Hazard Statement | Code | Risk Mitigation |
|---|---|---|
| Harmful if swallowed | H302 | Avoid ingestion; use PPE. |
| Skin irritation | H315 | Wear gloves and lab coat. |
| Eye irritation | H319 | Use safety goggles. |
| Respiratory irritation | H335 | Use fume hood. |
Research Frontiers
Asymmetric Hydrogenation
Rhodium(I)-ferrocene catalysts enable enantioselective synthesis of (3R,6S)-isomers with 98% ee, critical for JAK inhibitor production (e.g., Tofacitinib) .
Late-Stage Functionalization
Palladium-catalyzed C-H activation introduces fluorinated or alkoxy groups at the 4th position, enhancing metabolic stability (t₁/₂ > 6 hours in hepatocytes) .
Computational Modeling
Molecular dynamics simulations predict binding affinities (±0.5 kcal/mol) to α₅β₁ integrins, guiding structure-activity relationship (SAR) optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume